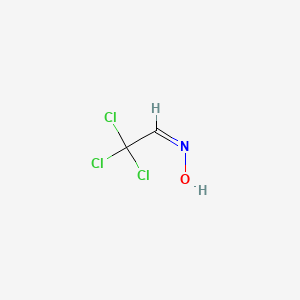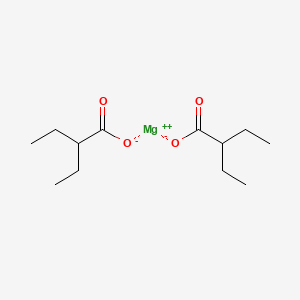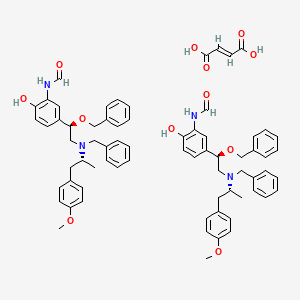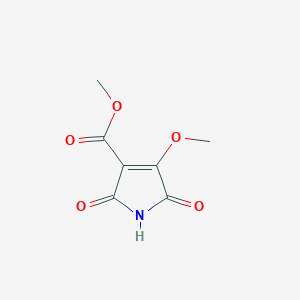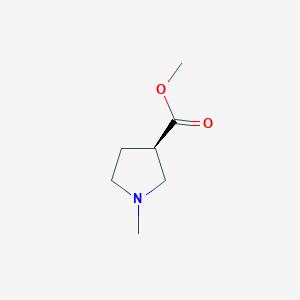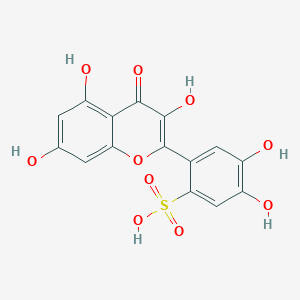
4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid is a complex organic compound with a unique structure that combines multiple hydroxyl groups and a chromen-2-yl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid typically involves the combination of quercetin and ferulic acid derivatives. The reaction conditions often include the use of solvents like dichloromethane (DCM) and dimethylformamide (DMF), with acetonitrile as an alternative solvent when reagents are poorly soluble in DCM . The reaction mixture is subjected to various purification steps, including filtration and concentration, to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted sulfonic acid derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can bind to ion channels, such as the KCa1.1 and CaV1.2 channels, modulating their activity and affecting cellular functions . Additionally, its antioxidant properties allow it to neutralize free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.
Ferulic Acid: A phenolic compound with antioxidant and anti-cancer activities.
Diosmetin: A flavonoid with similar chemical structure and biological activities.
Uniqueness
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid is unique due to its combination of multiple hydroxyl groups and a sulfonic acid group, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H10O10S |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxochromen-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C15H10O10S/c16-5-1-9(19)12-10(2-5)25-15(14(21)13(12)20)6-3-7(17)8(18)4-11(6)26(22,23)24/h1-4,16-19,21H,(H,22,23,24) |
InChI-Schlüssel |
FFPZADFUKQRFHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3S(=O)(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


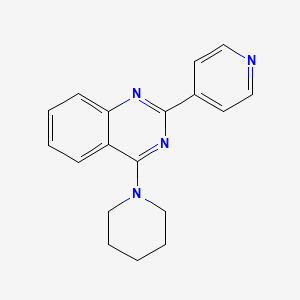

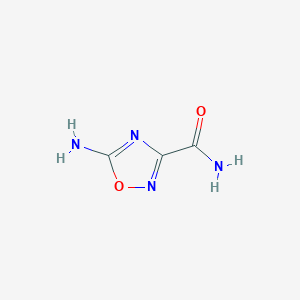
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
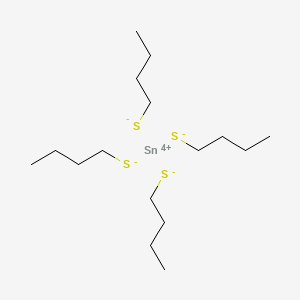

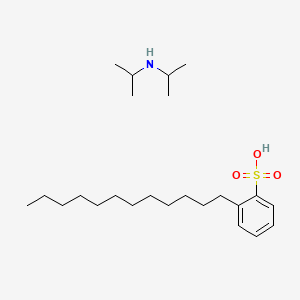
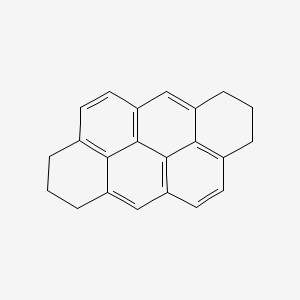
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
